4-Chlorophenyl 4-hexylbenzoate
Description
4-Chlorophenyl 4-hexylbenzoate is an aromatic ester characterized by a 4-chlorophenyl group attached to a benzoate moiety with a hexyl chain at the 4-position. This structure combines the electronic effects of the chlorine atom with the hydrophobic hexyl chain, making it valuable in materials science and pharmaceutical research.
Properties
Molecular Formula |
C19H21ClO2 |
|---|---|
Molecular Weight |
316.8 g/mol |
IUPAC Name |
(4-chlorophenyl) 4-hexylbenzoate |
InChI |
InChI=1S/C19H21ClO2/c1-2-3-4-5-6-15-7-9-16(10-8-15)19(21)22-18-13-11-17(20)12-14-18/h7-14H,2-6H2,1H3 |
InChI Key |
FEXZDFCJDZSIEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorophenyl 4-hexylbenzoate typically involves the esterification of 4-chlorophenol with 4-hexylbenzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Chlorophenyl 4-hexylbenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 4-chlorobenzoic acid or 4-chlorobenzophenone.
Reduction: Formation of 4-chlorophenyl 4-hexylbenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chlorophenyl 4-hexylbenzoate has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chlorophenyl 4-hexylbenzoate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The chlorophenyl group may play a role in binding to proteins or enzymes, while the hexylbenzoate moiety could influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below highlights key structural differences between 4-chlorophenyl 4-hexylbenzoate and similar compounds, along with their implications:
| Compound Name | Substituents on Benzoate | Molecular Formula | Key Structural Features | Impact on Properties | References |
|---|---|---|---|---|---|
| This compound | Hexyl chain | C₁₉H₂₁ClO₂ | Hydrophobic hexyl chain, chlorine on phenyl | Enhanced lipophilicity, thermal stability | |
| 4-Chlorophenyl 4-chlorobenzoate | Chlorine atom | C₁₃H₈Cl₂O₂ | Two chlorine atoms (phenyl and benzoate) | Higher reactivity in substitution reactions | |
| 4-(Hexyloxy)phenyl 4-cyanobenzoate | Hexyloxy, cyano groups | C₂₀H₂₁NO₃ | Electron-withdrawing cyano group | Increased polarity, potential for LC displays | |
| 4-Chlorophenyl 4-methoxybenzoate | Methoxy group | C₁₄H₁₁ClO₃ | Methoxy group (electron-donating) | Improved solubility, reduced thermal stability | |
| 4-(Hexyloxy)phenyl 4-(hexanoyloxy)benzoate | Hexanoyloxy group | C₂₅H₃₀O₅ | Esterified hexanoyloxy chain | Tunable liquid crystalline behavior |
Key Observations :
- Chain Length : Longer alkyl chains (e.g., hexyl vs. methoxy) enhance hydrophobicity and melting points but reduce solubility in polar solvents .
- Electron-Withdrawing Groups: Chlorine and cyano substituents increase reactivity in electrophilic substitutions compared to electron-donating groups like methoxy .
- Steric Effects: Bulky substituents (e.g., hexanoyloxy) can hinder crystallization, favoring amorphous phases in materials science .
Physicochemical Properties
Thermal Stability
- This compound’s hexyl chain provides thermal stability (predicted melting point: ~80–90°C), similar to 4-(hexyloxy)phenyl 4-cyanobenzoate (mp: 75°C) .
- In contrast, 4-chlorophenyl 4-methoxybenzoate has a lower melting point (~60°C) due to the flexible methoxy group .
Solubility
- The hexyl chain in this compound limits water solubility but enhances compatibility with non-polar solvents (e.g., hexane, toluene) .
- Cyano-substituted analogs (e.g., 4-(hexyloxy)phenyl 4-cyanobenzoate) exhibit moderate polarity, making them soluble in acetone or dichloromethane .
Pharmaceutical Potential
- Chlorinated benzoates, such as 4-chlorophenyl 4-chlorobenzoate, show antifungal and anti-inflammatory activity due to halogen bonding with biological targets .
- The hexyl chain in this compound may improve cell membrane permeability, a trait leveraged in prodrug design .
Materials Science
- Alkyl chain length dictates liquid crystalline behavior. For example, 4-(hexyloxy)phenyl 4-cyanobenzoate forms nematic phases, while shorter-chain analogs exhibit smectic ordering .
- Esters with branched chains (e.g., hexanoyloxy) demonstrate lower transition temperatures, useful in tunable optical devices .
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